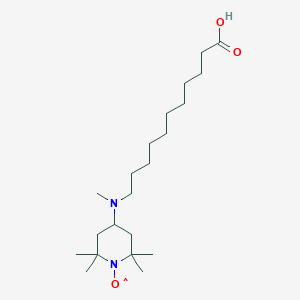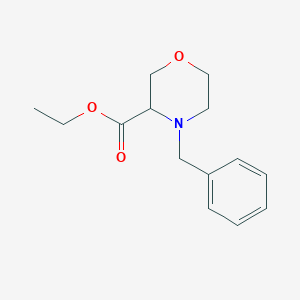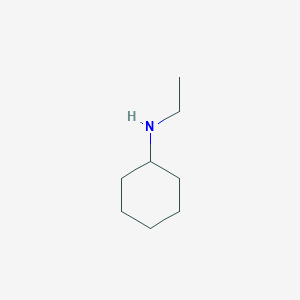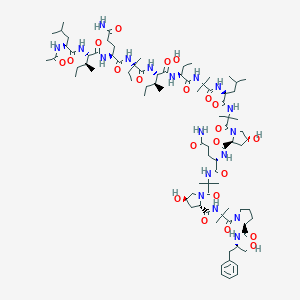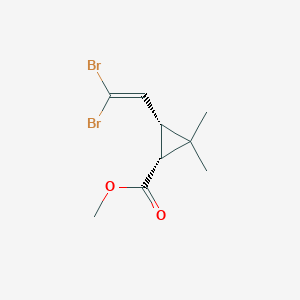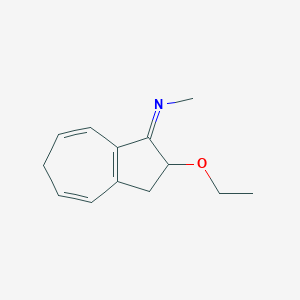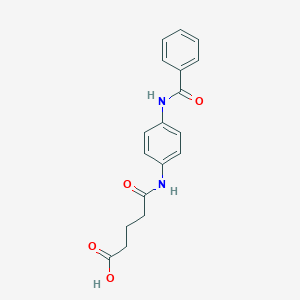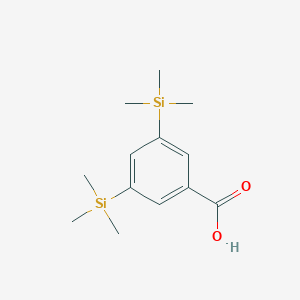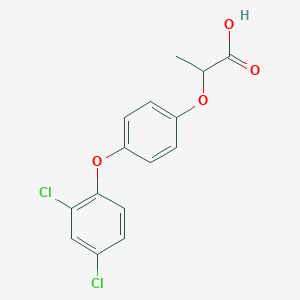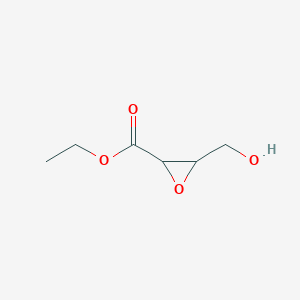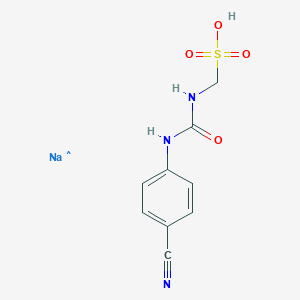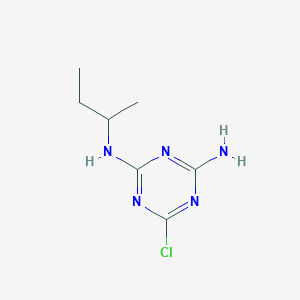
Desethylsebutylazine
Vue d'ensemble
Description
Desethylsebutylazine, also known as Sebuthylazin-desethyl, is an analytical standard commonly used for environmental and food residue analysis . It has the empirical formula C7H12ClN5 and a molecular weight of 201.66 .
Molecular Structure Analysis
The molecular structure of Desethylsebutylazine is represented by the SMILES stringCCC(C)Nc1nc(N)nc(Cl)n1 . This indicates that the molecule consists of a chlorinated triazine ring attached to a butyl group . Physical And Chemical Properties Analysis
Desethylsebutylazine is an analytical standard with a molecular weight of 201.66 . It is suitable for techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .Applications De Recherche Scientifique
Application in Environmental Science: Wastewater Treatment
Summary of the Application
Desethylsebutylazine is used as an analytical reference standard for environmental and food residue analysis . It’s particularly relevant in the context of wastewater treatment, where it’s used to evaluate the efficacy of treatment methods .
Methods of Application or Experimental Procedures
In the context of wastewater treatment, Desethylsebutylazine is likely used in bioassays to evaluate the efficacy of treatment methods. These bioassays are indicative of different stages of cellular toxicity pathways, such as xenobiotic metabolism, receptor-mediated effect, and adaptive stress responses . The exact procedures and technical parameters would depend on the specific bioassay and treatment method being evaluated.
Results or Outcomes
The study mentioned in the search results found that intensified treatment wetlands generally removed micropollutants and biological activity to a greater extent than the conventional wastewater treatment plant . However, the specific results related to Desethylsebutylazine were not mentioned in the search results.
Application in Chemical Analysis: Analytical Standard
Summary of the Application
Desethylsebutylazine is used as an analytical standard in chemical analysis . It’s particularly relevant in the context of pesticide standards .
Methods of Application or Experimental Procedures
In the context of chemical analysis, Desethylsebutylazine is likely used in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques . The exact procedures and technical parameters would depend on the specific analytical method being used.
Results or Outcomes
The specific results related to Desethylsebutylazine were not mentioned in the search results. However, the use of Desethylsebutylazine as an analytical standard would likely contribute to the accuracy and reliability of chemical analyses .
Application in Pesticide Standards
Summary of the Application
Desethylsebutylazine is used as an analytical standard in pesticide standards .
Methods of Application or Experimental Procedures
In the context of pesticide standards, Desethylsebutylazine is likely used in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques . The exact procedures and technical parameters would depend on the specific analytical method being used.
Results or Outcomes
The specific results related to Desethylsebutylazine were not mentioned in the search results. However, the use of Desethylsebutylazine as an analytical standard would likely contribute to the accuracy and reliability of pesticide analyses .
Propriétés
IUPAC Name |
2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5/c1-3-4(2)10-7-12-5(8)11-6(9)13-7/h4H,3H2,1-2H3,(H3,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYDDULRGBGGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407557 | |
| Record name | Desethylsebutylazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desethylsebutylazine | |
CAS RN |
37019-18-4 | |
| Record name | Desethylsebutylazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



